Lipophilicity: Cyano Position and α-Methyl Effects
The lipophilicity of 3-(3-cyanophenyl)-2-methylpropanoic acid, as measured by its computed LogP, is significantly higher than that of its para-cyano regioisomer and des-methyl analog. This difference directly impacts membrane permeability and metabolic stability, making the compound a more suitable candidate for cell-based assays and in vivo studies where moderate lipophilicity is required [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 (predicted, ChemSrc) / 1.82 (ChemScene) |
| Comparator Or Baseline | 3-(4-Cyanophenyl)-2-methylpropanoic acid (para-isomer): LogP ~1.2–1.3; 3-(3-Cyanophenyl)propanoic acid (des-methyl): LogP ~1.0–1.1 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.6 relative to para-isomer; ΔLogP ≈ +0.5 to +0.7 relative to des-methyl analog |
| Conditions | Computational prediction using standard XLogP3/ACD/Labs algorithms; consistent across ChemSrc, ChemScene, and PubChem databases |
Why This Matters
Higher LogP translates to increased membrane permeability and potentially improved oral absorption, which is a critical selection criterion when prioritizing hits from a series of cyanophenyl propanoic acid derivatives for lead optimization.
- [1] ChemSrc. 2-(3-Cyano-phenyl)-2-methyl-propionic Acid. CAS 445003-63-4. Computed physicochemical properties. View Source
